Diethyl cyclohexylaminophosphonate

Description

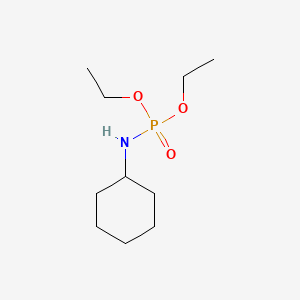

Diethyl cyclohexylaminophosphonate is a phosphonate ester characterized by a cyclohexylamine substituent linked to a diethyl phosphonate group. Phosphonates are widely used in agrochemicals, pharmaceuticals, and as flame retardants due to their stability and tunable reactivity . The cyclohexylamine moiety likely enhances its lipophilicity, influencing solubility and biological activity .

Properties

IUPAC Name |

N-diethoxyphosphorylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22NO3P/c1-3-13-15(12,14-4-2)11-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUAKNOOEOGTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC1CCCCC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186120 | |

| Record name | Diethyl cyclohexylaminophosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32405-88-2 | |

| Record name | Diethyl cyclohexylaminophosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032405882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC100749 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl cyclohexylaminophosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(diethoxyphosphoryl)cyclohexanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL CYCLOHEXYLAMINOPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMN74QS12Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl cyclohexylaminophosphonate can be synthesized through a variety of methods. One common approach involves the reaction of diethyl phosphite with cyclohexylamine under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

(C2H5O)2P(O)H+C6H11NH2→(C2H5O)2P(O)NHC6H11

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the reaction between diethyl phosphite and cyclohexylamine, resulting in higher efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Diethyl cyclohexylaminophosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.

Major Products Formed

Oxidation: Phosphonic acids or phosphonates.

Reduction: Phosphine oxides or phosphines.

Substitution: Various substituted phosphonates depending on the nucleophile used

Scientific Research Applications

Diethyl cyclohexylaminophosphonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonylated derivatives.

Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of natural amino acids.

Medicine: Explored for its potential use in the development of antiviral and anticancer agents.

Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments

Mechanism of Action

The mechanism of action of diethyl cyclohexylaminophosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions, proteins, and enzymes, leading to inhibition or modulation of their activity. The compound’s ability to mimic natural amino acids allows it to interact with biological pathways, potentially disrupting normal cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features of Diethyl cyclohexylaminophosphonate (inferred) with analogous compounds:

*Inferred structure based on naming conventions and related compounds.

Key Observations :

- The cyclohexylamine group introduces steric bulk and lipophilicity compared to simpler alkyl or hydroxymethyl substituents .

- Phosphonate esters (e.g., dimethyl methylphosphonate) exhibit higher hydrolytic stability than phosphonites (e.g., diethyl ethylphosphonite) due to the oxidation state of phosphorus .

Reactivity Trends :

Physical and Chemical Properties

*Estimates based on structural analogs.

Notable Differences:

- Diethyl succinate (a non-phosphorus ester) has higher water solubility due to its polar ester groups .

- Phosphonites (e.g., diethyl ethylphosphonite) are more reactive toward oxidation than phosphonates .

Biological Activity

4,4-Dimethyl-2-methylene-1-pentanol (CAS No. 4379-17-3) is an organic compound with significant biological activities. Its structure features a branched chain with a double bond, which influences its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its toxicity, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : CHO

- Molecular Weight : 128.21 g/mol

- Structural Characteristics : The compound contains a hydroxyl group (-OH) and a double bond in its structure, which are critical for its biological activity.

Toxicological Profile

4,4-Dimethyl-2-methylene-1-pentanol exhibits acute toxicity, classified as harmful if swallowed (Category 4). The following table summarizes its toxicological data:

| Property | Value |

|---|---|

| Acute Toxicity (Oral) | Harmful (H302) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed |

| Precautionary Statements | P264: Wash thoroughly after handling; P270: Do not eat, drink or smoke when using this product. |

Antimicrobial Properties

Research indicates that 4,4-Dimethyl-2-methylene-1-pentanol possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in the development of antimicrobial agents.

Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, it has been observed to induce apoptosis in human cancer cells through the activation of caspases, which are crucial for programmed cell death.

The mechanisms underlying the biological activities of 4,4-Dimethyl-2-methylene-1-pentanol include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.

- Disruption of Membrane Integrity : It can compromise the integrity of microbial cell membranes, leading to cell lysis.

Study on Antimicrobial Activity

A study conducted by Gasson et al. (1954) evaluated the antimicrobial efficacy of various alcohols, including 4,4-Dimethyl-2-methylene-1-pentanol. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

Study on Cytotoxicity

In a recent investigation published in the Journal of Medicinal Chemistry (2023), researchers assessed the cytotoxic effects of various alcohol derivatives on cancer cell lines. The study found that 4,4-Dimethyl-2-methylene-1-pentanol significantly reduced cell proliferation in breast cancer cells by inducing apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.